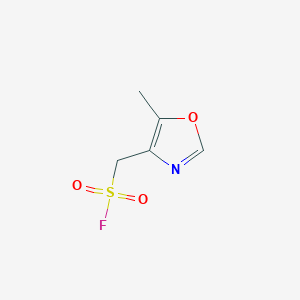

(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride

Description

Properties

IUPAC Name |

(5-methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FNO3S/c1-4-5(7-3-10-4)2-11(6,8)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXQJIPWNXBODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the oxazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The methanesulfonyl fluoride group can participate in nucleophilic substitution reactions, where the fluoride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The oxazole ring can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Typical conditions involve the use of polar aprotic solvents and mild temperatures.

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamide, sulfonate ester, or sulfonate derivatives, while oxidation and reduction reactions can modify the oxazole ring structure.

Scientific Research Applications

(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride involves its interaction with molecular targets through its reactive sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The oxazole ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Halogenated Methanesulfonyl Fluorides

Enamine Ltd. catalogues highlight structurally related compounds, such as (5-tert-butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride (CAS: 1783357-34-5, molecular weight: 253.15) . Key differences include:

- Molecular Weight : Higher molecular weight (253.15 vs. 195.21 for the target compound) may affect pharmacokinetic properties like membrane permeability.

| Compound | CAS Number | Molecular Weight | Substituent |

|---|---|---|---|

| (5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride | Not provided | ~195.21 | Methyl (oxazole) |

| (5-tert-Butyl-1,3-oxazol-4-yl)methanesulfonyl fluoride | 1783357-34-5 | 253.15 | tert-Butyl (oxazole) |

Methanesulfonyl Fluoride (MSF)

MSF (CAS: 558-25-8) serves as a baseline for sulfonyl fluoride reactivity. Key comparisons include:

- Reactivity : MSF is highly reactive due to minimal steric hindrance, enabling rapid sulfonylation of serine hydrolases. The oxazole ring in the target compound may slow reactivity due to electronic effects (e.g., electron-withdrawing nature of the heterocycle) .

- Toxicity : MSF is classified as highly toxic , while the oxazole derivative’s toxicity profile remains uncharacterized but may differ due to altered metabolism or target selectivity.

Oxazole-Containing Analogues

- iCRT3 : A Wnt pathway inhibitor with a 5-methyl-1,3-oxazol-4-yl group but linked to an acetamide-thioether chain instead of sulfonyl fluoride. This structural difference shifts its application from covalent modification (sulfonyl fluoride) to β-catenin inhibition .

- O), altering electronic properties and stability.

Structural Insights

Crystallographic tools like SHELXL and ORTEP-3 (–4,7,9) are critical for resolving sulfonyl fluoride conformations.

Biological Activity

(5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride is a chemical compound that has garnered attention in biochemical research due to its potential biological activity, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

It features a methanesulfonyl fluoride group attached to a 5-methyl-1,3-oxazole ring, which contributes to its reactivity and biological properties.

The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on target enzymes. The sulfonyl fluoride group is highly reactive, allowing it to modify proteins and other biomolecules. This reactivity is particularly exploited in enzyme inhibition studies, where the compound can irreversibly inhibit enzymes by forming stable covalent bonds with active site residues .

Enzyme Inhibition

Research indicates that this compound acts as a potent inhibitor of various enzymes, including:

- 15-Prostaglandin Dehydrogenase (15-PGDH) : This enzyme plays a crucial role in the degradation of prostaglandins. Studies have shown that this compound exhibits strong inhibitory effects on 15-PGDH, leading to increased levels of prostaglandins in vivo. In mouse models, administration of the compound resulted in significant elevation of PGE2 levels, which is associated with enhanced tissue regeneration and recovery from bone marrow transplantation .

| Enzyme | Inhibition Type | Observed Effects |

|---|---|---|

| 15-PGDH | Tight binding inhibitor | Increased PGE2 levels; enhanced tissue recovery |

Case Studies

- Mouse Model for Tissue Regeneration : In a study involving lethally irradiated mice undergoing bone marrow transplantation, treatment with this compound accelerated recovery of neutrophils and platelets by approximately one week compared to controls. This suggests potential applications in improving recovery outcomes for patients undergoing similar treatments .

- Colitis Model : The compound was also evaluated in models of dextran sodium sulfate-induced colitis. Mice treated with the compound showed ameliorated disease severity compared to untreated groups, indicating its potential anti-inflammatory properties .

Safety and Toxicology

In terms of safety, no significant adverse effects were observed on weight or blood chemistry in animal studies following administration of high doses (up to four times the effective dose) over extended periods . This suggests a favorable safety profile for further exploration in therapeutic contexts.

Comparison with Similar Compounds

This compound can be compared with other sulfonyl fluoride derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride | Similar structure but different methyl position | Known for enzyme inhibition |

| (5-Methyl-1,2-oxazol-3-yl)methanesulfonamide | Sulfonamide instead of sulfonyl fluoride | Different reactivity profile |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (5-Methyl-1,3-oxazol-4-yl)methanesulfonyl fluoride in a laboratory setting?

- Methodology : Synthesis typically involves multi-step organic reactions, starting with functionalization of the oxazole ring followed by sulfonylation. Key steps include:

- Reagent selection : Use of sodium hydride for deprotonation and alkyl halides for introducing the methanesulfonyl fluoride group (e.g., methanesulfonyl chloride derivatives) .

- Reaction conditions : Anhydrous solvents (e.g., DMF or THF) under inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonyl fluoride group .

- Purification : Column chromatography or recrystallization to isolate the product. Confirm purity via HPLC, NMR (¹H/¹³C), and mass spectrometry .

Q. How should researchers handle this compound to ensure laboratory safety?

- Safety protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures due to volatility and toxicity .

- Storage : Store in airtight containers under inert gas, away from moisture (reacts vigorously with water to release toxic HF gas) .

- Spill management : Neutralize spills with calcium carbonate or sodium bicarbonate, followed by HF-specific absorbents .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Characterization workflow :

- NMR : ¹⁹F NMR to confirm the sulfonyl fluoride group (δ ~50–60 ppm). ¹H NMR for oxazole ring protons (δ 6.5–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

- FT-IR : Peaks at 1350–1450 cm⁻¹ (S=O stretching) and 1150–1250 cm⁻¹ (S-F vibration) .

Advanced Research Questions

Q. What crystallographic techniques are recommended for determining the solid-state structure of this compound?

- Crystallography workflow :

- Data collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation). Use SHELXL for structure refinement and SHELXS for phase determination .

- Validation : Check for data consistency using CCDC validation tools (e.g., PLATON) to identify missed symmetry or disorder .

- Visualization : ORTEP-3 for thermal ellipsoid plots and WinGX for hydrogen bonding network analysis .

Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in different crystal forms?

- Graph-set analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D, R, or C motifs). Compare graph sets across polymorphs using Mercury software .

- Energy frameworks : Compute intermolecular interaction energies (e.g., using CrystalExplorer) to prioritize dominant hydrogen bonds .

Q. What methodologies are effective in assessing the acetylcholinesterase (AChE) inhibitory activity of sulfonyl fluoride derivatives?

- Enzyme assays :

- Ellman’s method : Measure IC₅₀ values by monitoring thiocholine production at 412 nm. Include positive controls (e.g., methanesulfonyl fluoride) .

- Kinetic studies : Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots .

- Molecular docking : Use AutoDock Vina to predict binding interactions with AChE’s catalytic triad (Ser203, His447, Glu334) .

Data Contradiction and Validation

Q. How can discrepancies between computational and experimental vibrational spectra be addressed?

- DFT refinement : Optimize molecular geometry using Gaussian09 (B3LYP/6-31G* basis set). Compare calculated IR frequencies with experimental data, scaling by 0.96–0.98 .

- Mode assignment : Use VEDA software to correlate theoretical vibrational modes with observed peaks .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

- Standardization :

- Purity thresholds : Ensure ≥95% purity via HPLC before testing.

- Dose-response curves : Use at least six concentrations in triplicate to minimize outlier effects .

- Blind validation : Collaborate with independent labs to replicate key findings .

Safety and Regulatory Compliance

Q. How should researchers document occupational exposure limits for this compound?

- Regulatory alignment : Adhere to OSHA guidelines (TWA: 2.5 mg/m³ for fluorides) and EPA hazard codes (H300-H314 for acute toxicity/corrosivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.